molecular formula C19H19O3P B12530634 [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid CAS No. 652972-62-8

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid

Katalognummer: B12530634
CAS-Nummer: 652972-62-8
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: AJGCWCVWEUCPDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with a diphenylphosphoryl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting with the formation of the cyclopentene ring followed by the introduction of the diphenylphosphoryl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

652972-62-8

Molekularformel

C19H19O3P

Molekulargewicht

326.3 g/mol

IUPAC-Name

2-(4-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid

InChI

InChI=1S/C19H19O3P/c20-19(21)14-15-11-12-18(13-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2,(H,20,21)

InChI-Schlüssel

AJGCWCVWEUCPDT-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=CC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.